molecular formula C7H14O5 B231381 2-O-Methyl-6-deoxymannose CAS No. 17212-17-8

2-O-Methyl-6-deoxymannose

Cat. No.: B231381
CAS No.: 17212-17-8
M. Wt: 178.18 g/mol
InChI Key: VCUILRLOJMHSMR-DBRKOABJSA-N
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Description

2-O-Methyl-6-deoxymannose is a chemically modified monosaccharide derived from D-mannose. Its structure features a methyl ether group at the 2-O position and deoxygenation at the 6th carbon (C6). This dual modification confers unique physicochemical properties, including enhanced lipophilicity and resistance to enzymatic degradation compared to unmodified mannose.

Properties

CAS No.

17212-17-8

Molecular Formula

C7H14O5

Molecular Weight

178.18 g/mol

IUPAC Name

(2S,3S,4R,5R)-3,4,5-trihydroxy-2-methoxyhexanal

InChI

InChI=1S/C7H14O5/c1-4(9)6(10)7(11)5(3-8)12-2/h3-7,9-11H,1-2H3/t4-,5-,6-,7-/m1/s1

InChI Key

VCUILRLOJMHSMR-DBRKOABJSA-N

SMILES

CC(C(C(C(C=O)OC)O)O)O

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@@H](C=O)OC)O)O)O

Canonical SMILES

CC(C(C(C(C=O)OC)O)O)O

Synonyms

2-methylrhamnose
2-O-methyl-6-deoxymannose
2-O-methyl-D-rhamnose
2-O-methylrhamnose

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Methyl vs. Fluoro : The 2-O-methyl group in the target compound increases steric bulk and lipophilicity compared to the smaller, electronegative fluorine atom in analogs. Methylation may reduce hydrogen-bonding capacity, altering interactions with enzymes or receptors.
  • Fluorinated Analogs : Fluorine’s electronegativity mimics hydroxyl groups, enabling competitive inhibition in metabolic pathways (e.g., glucose transport) .

Deoxygenation Position: C6 vs. C2 Deoxygenation: Deoxygenation at C6 (as in this compound and 6-Fluoro-6-deoxy-D-glucose) disrupts pyranose ring solvation, enhancing membrane permeability. In contrast, C2 deoxygenation (as in 2-Fluoro-2-deoxy-D-mannose) may perturb glycosidic bond formation or recognition by lectins .

Experimental Utility :

  • Radiolabeling : Fluorinated analogs in the evidence are labeled with $^3$H or $^{14}$C for tracer studies, whereas methylation in the target compound could stabilize it against in vivo degradation without isotopic labeling.

Research Findings and Implications

  • 6-Fluoro-6-deoxy-D-glucose : Used in positron emission tomography (PET) as a glucose analog to study tumor metabolism. Its C6 deoxygenation and fluorine substitution reduce glycolysis rates, enabling prolonged imaging windows .
  • Its C2 deoxygenation disrupts enzymatic recognition sites .

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